N-Boc-piperazine

Content Navigation

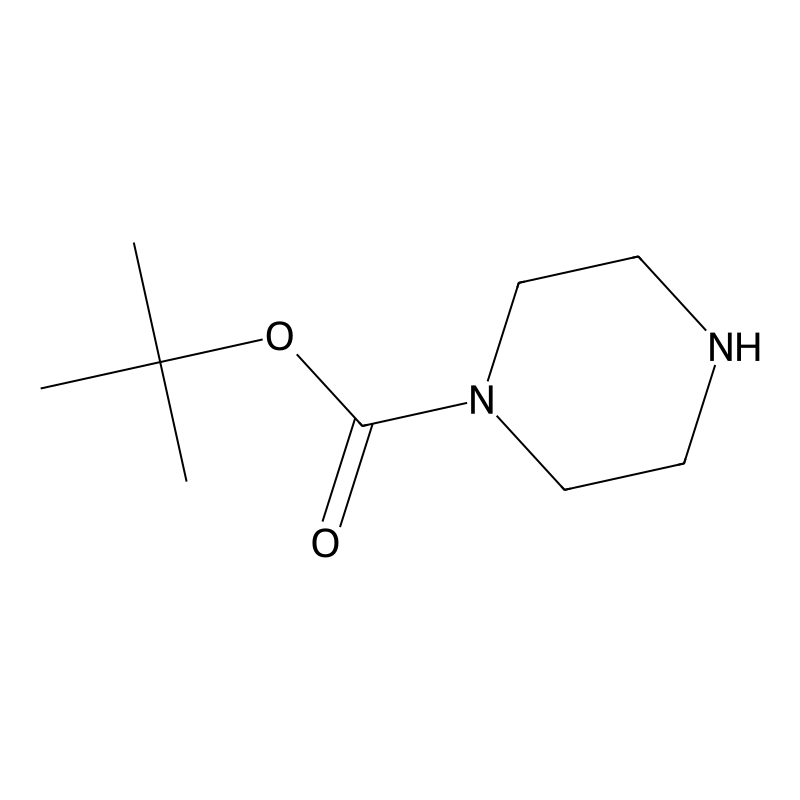

Unprotected piperazine leads to statistical bis-alkylation mixtures and requires hydrogenation for benzyl deprotection, which damages reducible groups. N-Boc-piperazine (CAS 57260-71-6) addresses these drawbacks:

- Monoprotected: Absolute regioselectivity, eliminating bis-alkylation waste.

- Mild deprotection: TFA or HCl cleaves Boc group, preserving alkenes, nitro, aryl halides.

- Stable: Non-hygroscopic crystalline solid (mp 43-47 °C), excellent solubility in organics for automated synthesis.

Ideal for sequential piperazine functionalization in API manufacturing.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

N-Boc-piperazine (CAS 57260-71-6) is a mono-protected cyclic diamine prioritized in active pharmaceutical ingredient (API) synthesis for its ability to enforce strict regiocontrol during nitrogen functionalization. By masking one of the two equivalent secondary amines with a tert-butyloxycarbonyl (Boc) group, this intermediate eliminates the complex purification steps and yield losses associated with the bis-alkylation of unprotected piperazine. Furthermore, unlike hygroscopic unprotected piperazine, N-Boc-piperazine is a stable, non-hygroscopic crystalline solid (melting point 43–47 °C) that exhibits excellent solubility in standard organic solvents, making it a superior choice for anhydrous and automated manufacturing workflows [1].

Procurement Fit

Substituting N-Boc-piperazine with unprotected piperazine or alternative protected analogs, such as N-benzylpiperazine, introduces severe process inefficiencies that complicate scale-up. Unprotected piperazine possesses two nucleophilic nitrogen atoms of identical reactivity, invariably leading to a statistical mixture of mono- and bis-alkylated products that require costly, solvent-intensive chromatographic separation [1]. While N-benzylpiperazine offers mono-protection, its subsequent deprotection requires catalytic hydrogenation (e.g., H2 over Pd/C), a harsh condition that can inadvertently reduce sensitive functional groups such as alkenes, nitro groups, or aryl halides present in complex API precursors. N-Boc-piperazine circumvents these issues by providing absolute mono-selectivity during coupling and allowing for mild, orthogonal deprotection using acidic conditions (e.g., TFA or HCl) that leave reducible moieties completely intact.

Substitution Risk

Regioselectivity and Yield in Monoalkylation Workflows

Direct electrophilic alkylation of unprotected piperazine typically results in a statistical mixture of unsubstituted, mono-substituted, and 1,4-disubstituted byproducts, often limiting the isolated yield of the desired mono-alkylated product and requiring complex purification. In contrast, utilizing N-Boc-piperazine completely blocks the second nitrogen, driving the monoalkylation or reductive amination step to near-quantitative conversion. Following a straightforward acidic deprotection, the targeted monosubstituted piperazine is routinely isolated in high yields, bypassing the statistical limitations of unprotected diamines [1].

| Evidence Dimension | Mono-functionalization yield and byproduct formation |

| Target Compound Data | N-Boc-piperazine: High isolated yield of mono-substituted product with zero bis-alkylation at the protected site |

| Comparator Or Baseline | Unprotected piperazine: Significant 1,4-disubstituted byproduct formation, requiring complex separation |

| Quantified Difference | Elimination of bis-alkylated impurities and substantial increase in target mono-alkylated yield |

| Conditions | Standard electrophilic N-alkylation (R-X, base) or reductive amination workflows |

Eliminating bis-alkylation drastically reduces raw material waste and bypasses expensive, labor-intensive chromatographic purifications in industrial scale-up.

Orthogonal Deprotection Compatibility with Reducible Functional Groups

When synthesizing complex molecules containing reducible functional groups, such as nitro groups, aryl halides, or double bonds, the choice of piperazine protecting group dictates the viability of the synthetic route. N-benzylpiperazine requires hydrogenolysis (H2, Pd/C) for deprotection, which frequently results in the unwanted off-target reduction of these sensitive moieties. N-Boc-piperazine is cleanly deprotected using mild acidic conditions (e.g., TFA in DCM or HCl in dioxane), which are completely orthogonal to reducible groups, preserving the structural integrity of the target molecule and ensuring high final yields [1].

| Evidence Dimension | Deprotection compatibility with reducible groups |

| Target Compound Data | N-Boc-piperazine: 100% preservation of reducible functional groups during acidic deprotection (TFA/HCl) |

| Comparator Or Baseline | N-benzylpiperazine: High risk of off-target reduction (e.g., dehalogenation, nitro reduction) during catalytic hydrogenation |

| Quantified Difference | Enables the synthesis of reducible-group-containing piperazine derivatives that are otherwise inaccessible or low-yielding via benzyl protection |

| Conditions | Deprotection in the presence of sensitive functional groups (e.g., Ar-X, -NO2, C=C) |

Procuring N-Boc-piperazine is essential for synthetic routes where the API intermediate contains functional groups sensitive to catalytic hydrogenation.

Handling, Moisture Stability, and Processability

Unprotected piperazine is highly hygroscopic and typically exists as a hexahydrate, which introduces unwanted water into moisture-sensitive reactions and complicates accurate stoichiometric weighing during procurement and scale-up. N-Boc-piperazine is a stable, non-hygroscopic solid that is easily handled in anhydrous environments without specialized dry-room conditions. Furthermore, its high solubility in polar aprotic and chlorinated solvents ensures homogeneous reaction conditions, whereas unprotected piperazine often suffers from poor solubility and precipitation in these same organic solvents[1].

| Evidence Dimension | Hygroscopicity and anhydrous process compatibility |

| Target Compound Data | N-Boc-piperazine: Non-hygroscopic, stable solid, highly soluble in anhydrous organic solvents |

| Comparator Or Baseline | Unprotected piperazine: Highly hygroscopic, forms hexahydrates, poor solubility in many aprotic organic solvents |

| Quantified Difference | Eliminates the need for extensive drying protocols and prevents moisture-induced degradation of sensitive electrophiles |

| Conditions | Standard laboratory and industrial storage and handling for anhydrous coupling reactions |

Improved handling and solubility streamline manufacturing operations, reducing batch-to-batch variability caused by moisture contamination.

Regioselective Synthesis of Asymmetric Piperazine-Based APIs

N-Boc-piperazine is the optimal starting material for synthesizing APIs that require different substituents on the two piperazine nitrogen atoms, allowing for the controlled sequential functionalization of the ring without bis-alkylation waste [1].

Synthesis of Molecules with Reducible Moieties

In pathways where the target molecule contains halogens, nitro groups, or unsaturated bonds, N-Boc-piperazine is strictly required over N-benzylpiperazine to ensure that the deprotection step (using TFA or HCl) does not destroy the molecule's core functionalities [1].

Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics

The Boc protecting group is a standard orthogonal tool in peptide chemistry, allowing N-Boc-piperazine to be seamlessly integrated into Fmoc-based solid-phase synthesis workflows to introduce a piperazine structural motif without premature deprotection [1].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 10 of 68 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 58 of 68 companies with hazard statement code(s):;

H314 (12.07%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (87.93%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (87.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Ogasawara et al. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo. Nature Chemical Biology, doi: 10.1038/s41589-018-0155-8, published online 12 November 2018

Posternak et al. Functional characterization of a PROTAC directed against BRAF mutant V600E. Nature Chemical Biology, DOI: 10.1038/s41589-020-0609-7, published online 10 August 2020

Explore Compound Types